![molecular formula C19H24BrNO3 B2975870 Methyl 4-{4-[(2-bromo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]phenyl}butanoate CAS No. 352225-77-5](/img/structure/B2975870.png)
Methyl 4-{4-[(2-bromo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]phenyl}butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-{4-[(2-bromo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]phenyl}butanoate” is a chemical compound . It contains bromo, carboxyl, and an amide group . The compound has a molecular formula of C19H24BrNO3 and a molecular weight of 394.30276 .
Molecular Structure Analysis
The molecular structure of this compound involves a cyclohexenyl ring, a phenyl ring, and a butanoate group . The cyclohexenyl ring contains a bromo group and a dimethyl group . The phenyl ring is connected to the butanoate group through an amino group .Chemical Reactions Analysis
The compound could potentially undergo reactions at the benzylic position, which is the carbon atom adjacent to the aromatic ring . These reactions could include free radical bromination, nucleophilic substitution, and oxidation .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis of complex cyclohexenyl derivatives often involves ring-closing metathesis and radical cyclization, providing a pathway to bicyclic compounds, which are crucial in medicinal chemistry and material science (Clive & Cheng, 2001).
- Photoheterolysis in polar media leads to the generation of aminophenyl cations, demonstrating the importance of photochemical reactions in synthesizing key intermediates for further chemical transformations (Guizzardi et al., 2001).
- Studies on carboxybetaine-containing cyclocopolymers highlight the significance of pH- and salt-responsive materials in biotechnological applications, showcasing the adaptability of these materials in different environmental conditions (Thomas et al., 2003).
Reaction Mechanisms and Novel Pathways
- The exploration of acetylenic compounds and their reactions with cyclohexanone and cyclopentanone offers insights into the mechanisms of SNi' type rearrangement, providing a foundation for the synthesis of novel organic compounds (Terada & Kishida, 1970).
- Intramolecular cyclization of epoxy alcohols leading to oxetane formation elucidates a method for generating cyclic structures, crucial for developing pharmaceuticals and agrochemicals (MuraiAkio, OnoMitsunori, & MasamuneTadashi, 1977).
Applications in Material Science and Pharmacology
- The fabrication of 4-phenyl-2-butanone, a precursor for anti-inflammatory and analgesic medications, underscores the role of synthetic organic chemistry in drug development (Zhang, 2005).
- Nematic phases in achiral unsymmetrical four-ring bent-core azo compounds with strongly polar end substituents demonstrate potential applications in liquid crystal displays and optoelectronic devices, reflecting the intersection of organic synthesis and advanced material technologies (Debnath et al., 2013).
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, affecting their function .
Mode of Action
For instance, the nitrogen atom in the compound can act as a nucleophile, competing with oxygen in reactions . This leads to the formation of an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involving the formation of oximes and hydrazones .
Result of Action
Similar compounds have been known to cause various molecular and cellular changes, including the formation of new compounds through reactions with other molecules .
Eigenschaften
IUPAC Name |
methyl 4-[4-[(2-bromo-5,5-dimethyl-3-oxocyclohexen-1-yl)amino]phenyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrNO3/c1-19(2)11-15(18(20)16(22)12-19)21-14-9-7-13(8-10-14)5-4-6-17(23)24-3/h7-10,21H,4-6,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGZADRFVAJNKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)Br)NC2=CC=C(C=C2)CCCC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2975787.png)
![N-(4-ethoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2975789.png)
![5-[2-Furanyl(4-morpholinyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2975792.png)
![2-[(Tert-butoxy)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2975793.png)
![N-cyano-4-fluoro-N-({7-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methyl)-3-nitroaniline](/img/structure/B2975794.png)
![N-(5-chloro-2-methylphenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2975795.png)
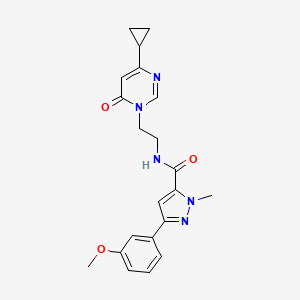
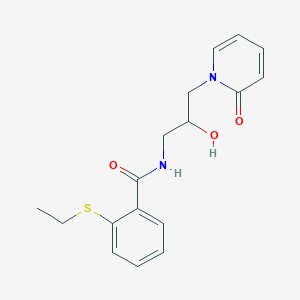
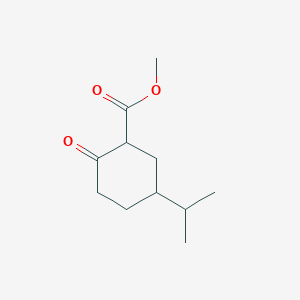

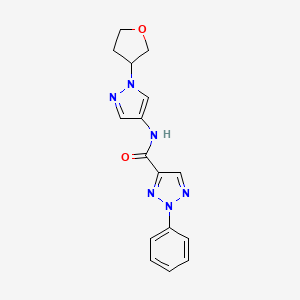
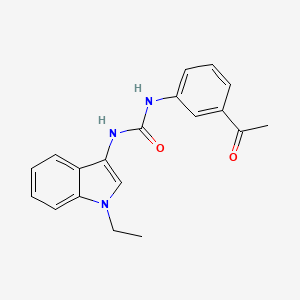

![1-(3,5-Dimethoxyphenyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2975809.png)